
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with a 3,7-dimethyloctyl group and two methyl groups at positions 1 and 3. Cyclohexane derivatives are known for their stability and are widely used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Cl2 or Br2 in the presence of UV light or heat.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the presence of substituents on the cyclohexane ring, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be compared with other cyclohexane derivatives, such as:
Cyclohexane,1,3,5-trimethyl-: Similar in structure but with an additional methyl group, leading to different reactivity and physical properties.
Cyclohexane,1,2,4-trimethyl-: Another isomer with different substitution patterns, affecting its chemical behavior.
Cyclohexane,1,3-dimethyl-: Lacks the 3,7-dimethyloctyl group, resulting in simpler reactivity and fewer applications.
The uniqueness of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
19550-61-9 |
|---|---|
Molecular Formula |
C18H36 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2-(3,7-dimethyloctyl)-1,4-dimethylcyclohexane |
InChI |
InChI=1S/C18H36/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h14-18H,6-13H2,1-5H3 |
InChI Key |
XHVBQPDSEXIKTL-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1CCC(C)CCCC(C)C)C |
Canonical SMILES |
CC1CCC(C(C1)CCC(C)CCCC(C)C)C |
Synonyms |
1,4-DIMETHYL-2-(3,7-DIMETHYLOCTYL)CYCLOHEXANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




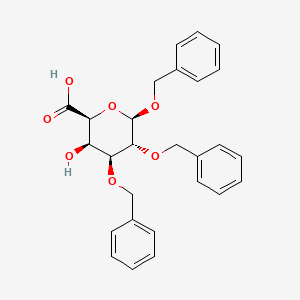
![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

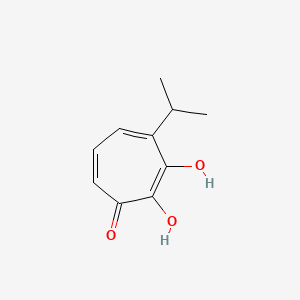

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)
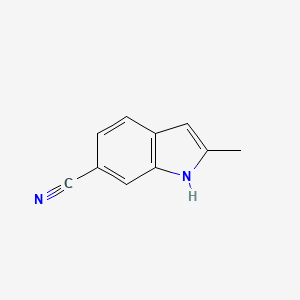
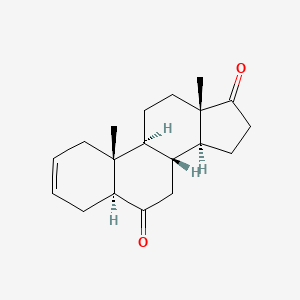
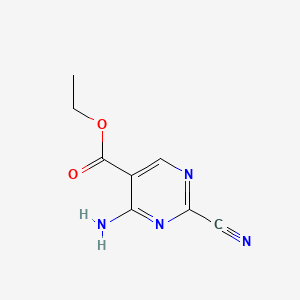
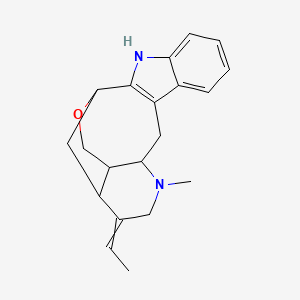
![[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B579716.png)
